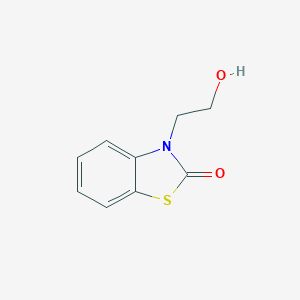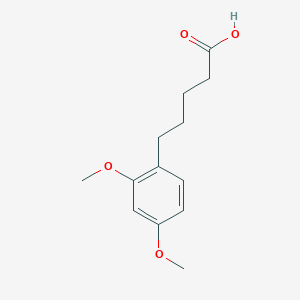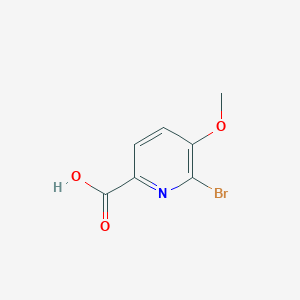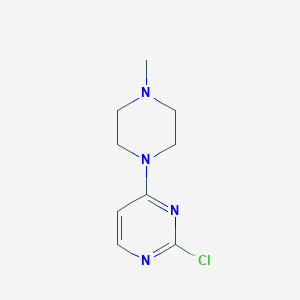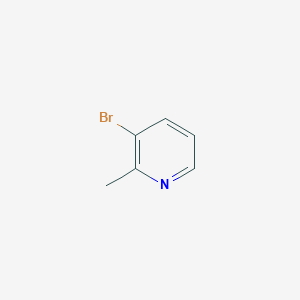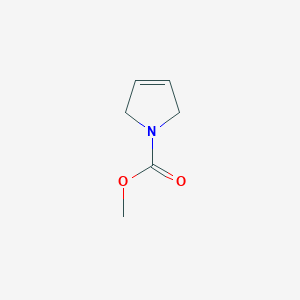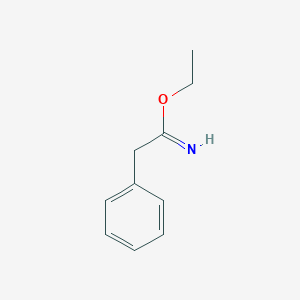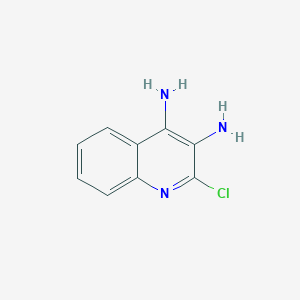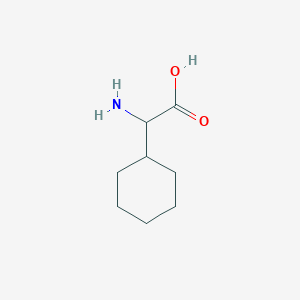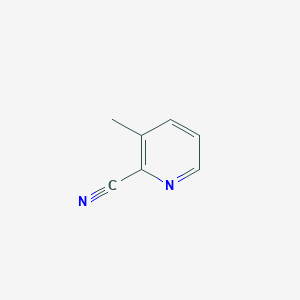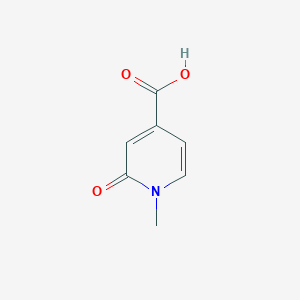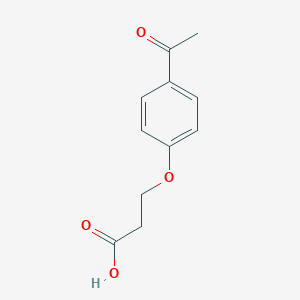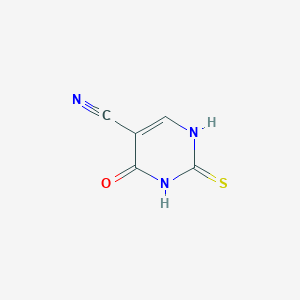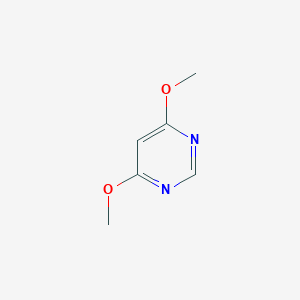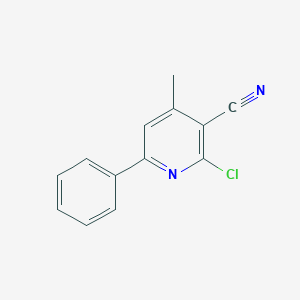
2-Chloro-4-methyl-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-6-phenylnicotinonitrile (CPN) is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. CPN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. CPN has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-6-phenylnicotinonitrile has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been used as a ligand in coordination chemistry studies.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile is not fully understood. However, it is believed that 2-Chloro-4-methyl-6-phenylnicotinonitrile exerts its biological effects by interacting with specific molecular targets. For example, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-4-methyl-6-phenylnicotinonitrile can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-4-methyl-6-phenylnicotinonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. 2-Chloro-4-methyl-6-phenylnicotinonitrile is also relatively easy to synthesize and purify. However, one limitation of using 2-Chloro-4-methyl-6-phenylnicotinonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-4-methyl-6-phenylnicotinonitrile. One area of interest is the development of 2-Chloro-4-methyl-6-phenylnicotinonitrile-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2-Chloro-4-methyl-6-phenylnicotinonitrile as a potential anti-cancer agent. In addition, more studies are needed to understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects. Finally, the synthesis of 2-Chloro-4-methyl-6-phenylnicotinonitrile derivatives with improved solubility and bioactivity could also be an area of future research.
Conclusion:
In conclusion, 2-Chloro-4-methyl-6-phenylnicotinonitrile is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has several biochemical and physiological effects, including the inhibition of cancer cell growth and the production of inflammatory mediators. While 2-Chloro-4-methyl-6-phenylnicotinonitrile has potential as a fluorescent probe and anti-cancer agent, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2-Chloro-4-methyl-6-phenylnicotinonitrile can be synthesized by reacting 2-amino-5-chloro-3-methylpyridine with benzaldehyde and malononitrile in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and yields 2-Chloro-4-methyl-6-phenylnicotinonitrile as a yellow crystalline solid. The purity of 2-Chloro-4-methyl-6-phenylnicotinonitrile can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
112190-09-7 |
|---|---|
Produktname |
2-Chloro-4-methyl-6-phenylnicotinonitrile |
Molekularformel |
C13H9ClN2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-12(10-5-3-2-4-6-10)16-13(14)11(9)8-15/h2-7H,1H3 |
InChI-Schlüssel |
ZVHUQSOEUQZWBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



